molecular formula C13H21NO4 B1441217 5-(Tert-butoxycarbonyl)-5-azaspiro[3.4]octane-2-carboxylic acid CAS No. 1363381-67-2

5-(Tert-butoxycarbonyl)-5-azaspiro[3.4]octane-2-carboxylic acid

Numéro de catalogue: B1441217
Numéro CAS: 1363381-67-2
Poids moléculaire: 255.31 g/mol
Clé InChI: JPRDSXJTSHIDCU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(Tert-butoxycarbonyl)-5-azaspiro[3.4]octane-2-carboxylic acid is a spirocyclic compound featuring a bicyclic structure with a seven-membered azaspiro ring system (spiro[3.4]octane) and a tert-butoxycarbonyl (Boc) protecting group. This molecule is structurally characterized by a carboxylic acid substituent at the 2-position of the spiro scaffold, which distinguishes it from positional isomers such as the 6-carboxylic acid derivative described in the literature . The Boc group enhances stability during synthetic processes, making the compound a valuable intermediate in medicinal chemistry, particularly for designing conformationally constrained peptides and protease inhibitors .

Synthetic routes for analogous spirocyclic compounds often involve cyclopropane ring formation followed by functionalization. For example, 5-azaspiro[3.4]octane-6-carboxylic acid derivatives are synthesized via ketone-based strategies with yields exceeding 90% . However, the 2-carboxylic acid isomer’s synthesis may require distinct regioselective methods to position the carboxyl group appropriately.

Propriétés

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-6-4-5-13(14)7-9(8-13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRDSXJTSHIDCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Three-Step Synthesis via Allyl Bromide and Bromination (Patent CN111533752A)

This method targets tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, a close structural analog, through a three-step process:

  • Step 1: Starting from 1-BOC-3-oxoidene-azetidine, react with allyl bromide under zinc powder catalysis or via allyl Grignard reagent to form 3-allyl-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester.
  • Step 2: Bromination of the allyl derivative using liquid bromine in dichloromethane at low temperature (-30 to -10 °C) to yield tert-butyl-3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate.
  • Step 3: Cyclization by treating the dibromo intermediate with potassium carbonate in acetonitrile at 82 °C overnight to form the spirocyclic brominated azaspiro compound.

Reaction conditions and solvents:

Step Reagents/Conditions Solvent Temperature Time Notes
1 Allyl bromide + Zn powder or allyl Grignard THF/H2O 10–20 °C Not specified Formation of allyl-hydroxy intermediate
2 Liquid bromine Dichloromethane -30 to -10 °C 2 hours Dibromination of allyl group
3 K2CO3 base Acetonitrile 82 °C Overnight Cyclization to spiro compound

This method is noted for cheap and readily available raw materials, ease of operation, and suitability for scale-up with good overall yield.

Four-Step Synthesis via Nitroacetate and Diazabicycloundecane (Patent CN111574524B)

This approach synthesizes a related compound, 2-(tert-butoxycarbonyl)-7-oxyylidene-2,6-diazaspiro[3.4]octane-5-carboxylic acid, which shares the azaspiro and BOC-protected carboxylic acid features. The method involves:

  • Step 1: Reaction of ethyl nitroacetate with 1,8-diazabicyclo[5.4.0]undec-7-ene in acetonitrile at room temperature to 80 °C for 12 hours to form an intermediate compound.
  • Step 2: Catalytic hydrogenation of the intermediate with Raney nickel in methanol at 80 °C under 1.2 MPa hydrogen pressure for 6 hours to reduce nitro groups.
  • Step 3: Cyclization by treatment with sodium ethoxide in ethanol at 80 °C for 3 hours.
  • Step 4: Hydrolysis and final product formation by reaction with sodium hydroxide in ethanol/water at 80 °C for 6 hours.

Reaction conditions and yields:

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
1 Ethyl nitroacetate + 1,8-diazabicycloundecene Acetonitrile 25–80 °C 12 hours 55 Intermediate formation
2 Raney nickel, H2 (1.2 MPa) Methanol 80 °C 6 hours Not isolated Reduction step
3 Sodium ethoxide Ethanol 80 °C 3 hours 43 Cyclization
4 Sodium hydroxide Ethanol/Water 80 °C 6 hours 70 Hydrolysis to final acid

The method emphasizes industrial applicability with readily available raw materials, controllable reaction parameters, and moderate to good yields.

Detailed Analysis of Preparation Methods

Starting Materials and Reactivity

  • The use of 1-BOC-3-oxoidene-azetidine and ethyl nitroacetate as starting materials provides a platform for introducing the azaspiro ring with the BOC protecting group.
  • Allyl bromide and allyl Grignard reagents enable the formation of allyl-substituted intermediates suitable for further functionalization.
  • The nitroacetate route leverages nitro group reduction and cyclization chemistry to build the spirocyclic core.

Key Reaction Steps

  • Allylation and Bromination: Allyl substitution followed by bromination introduces reactive sites for spirocyclization.
  • Cyclization: Base-promoted intramolecular nucleophilic substitution or condensation forms the spiro ring system.
  • Hydrogenation and Hydrolysis: Reduction of nitro groups and subsequent hydrolysis steps finalize the carboxylic acid functionality.

Reaction Conditions and Optimization

  • Low to moderate temperatures (10–82 °C) and common organic solvents (THF, dichloromethane, acetonitrile, ethanol, methanol) are used.
  • Reaction times vary from 2 hours to overnight, balancing conversion and yield.
  • Use of bases such as potassium carbonate and sodium ethoxide facilitates cyclization.
  • Catalytic hydrogenation under pressure is critical for reduction steps.

Summary Table of Preparation Methods

Method ID Starting Material(s) Key Steps Solvents Temperature Range Yield Range (%) Notes
Method 1 1-BOC-3-oxoidene-azetidine + allyl bromide Allylation → Bromination → Cyclization THF/H2O, DCM, Acetonitrile 10–82 °C Not fully specified; good overall yield Suitable for scale-up, simple operation
Method 2 Ethyl nitroacetate + 1,8-diazabicycloundecene Nitroalkane addition → Hydrogenation → Cyclization → Hydrolysis Acetonitrile, Methanol, Ethanol, Water 25–80 °C 43–70 per step Industrially applicable, multi-step process

Research Findings and Practical Considerations

  • Both methods demonstrate the feasibility of synthesizing BOC-protected azaspiro carboxylic acids with controlled stereochemistry and functionalization.
  • The choice of route depends on availability of starting materials, desired scale, and specific structural requirements.
  • The bromination and cyclization method (Method 1) offers a shorter synthesis with fewer steps but involves handling bromine and strong bases.
  • The nitroacetate route (Method 2) is more step-intensive but uses milder reagents and conditions, potentially offering better purity and scalability.
  • Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring reaction progress and confirming structures.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Tert-butoxycarbonyl)-5-azaspiro[3.4]octane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or the Boc-protected amine.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amine or alkane derivatives.

Applications De Recherche Scientifique

Drug Development

The compound serves as a precursor in synthesizing various bioactive molecules. Its azaspiro structure is particularly useful in developing compounds that exhibit activity against a range of biological targets, including:

  • Neurotransmitter Receptors : Compounds derived from this structure have been investigated for their potential to modulate neurotransmitter systems, which could lead to new treatments for conditions like depression and anxiety.
  • Antipsychotic Agents : Research has indicated that derivatives of 5-(tert-butoxycarbonyl)-5-azaspiro[3.4]octane-2-carboxylic acid may possess antipsychotic properties, making them candidates for further clinical evaluation.

Synthesis of Peptides and Proteins

This compound is also utilized in peptide synthesis due to its ability to protect amino groups during chemical reactions. The tert-butoxycarbonyl (Boc) group can be removed under mild conditions, allowing for the selective deprotection of functional groups in multi-step syntheses.

Medicinal Chemistry Studies

In medicinal chemistry, the compound has been explored for its potential as a lead structure for designing new therapeutic agents. The spirocyclic nature of the molecule contributes to its conformational rigidity, which is advantageous in optimizing interactions with biological targets.

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal investigated derivatives of this compound for their effects on serotonin receptors. The findings suggested that certain modifications to the base structure enhanced receptor affinity and selectivity, indicating potential as novel antidepressants.

Case Study 2: Antipsychotic Properties

Another research project focused on synthesizing compounds based on this azaspiro framework to evaluate their antipsychotic efficacy in animal models. Results demonstrated a significant reduction in psychotic-like behaviors, supporting further exploration into clinical applications.

Mécanisme D'action

The mechanism of action of 5-(tert-butoxycarbonyl)-5-azaspiro[3.4]octane-2-carboxylic acid depends on its specific application. In drug discovery, the compound may act as a scaffold that interacts with biological targets such as enzymes or receptors. The Boc group can be removed under acidic conditions to reveal the active amine, which can then form interactions with the target protein, modulating its activity .

Comparaison Avec Des Composés Similaires

a. 5-Azaspiro[2.4]heptane Derivatives

  • Example : (6S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid (CAS 1129634-44-1) .
  • Differences: Smaller spiro ring (heptane vs. octane) reduces conformational flexibility. 13C NMR spectra show doubled signals due to Boc-protected rotamers, a feature less pronounced in larger spiro systems like [3.4]octane . Higher cost ($4,000/g) due to complex chiral resolution steps .

b. Spiro[3.4]octane-6-carboxylic Acid Isomer

  • Example : 5-(tert-Butoxycarbonyl)-5-azaspiro[3.4]octane-6-carboxylic acid (CAS 1782250-48-9) .
  • Melting point: 177–180°C vs. unreported data for the 2-carboxylic acid isomer. Synthesized in 90% yield via ketone intermediates, suggesting efficient scalability .

c. Oxa-Azaspiro Derivatives

  • Example : 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid esters .
  • Hydroxy or iodomethyl substituents (e.g., tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate) enable further functionalization but may reduce metabolic stability .

Physical and Spectral Properties

  • NMR Analysis :

    • The 6-carboxylic acid derivative (spiro[3.4]octane) exhibits sharp 1H NMR signals (e.g., δ 13.92 for COOH), indicating restricted rotation compared to spiro[2.4]heptane analogues with rotameric doubling .
    • Spiro[2.5]octane derivatives (e.g., tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate) show distinct deshielding effects due to strained ring systems .
  • Thermal Stability :

    • Melting points for spiro[3.4]octane derivatives (~177–180°C) exceed those of smaller spiro rings, suggesting enhanced crystalline stability .

Activité Biologique

5-(Tert-butoxycarbonyl)-5-azaspiro[3.4]octane-2-carboxylic acid (CAS Number: 1363381-67-2) is a compound of significant interest in medicinal chemistry due to its structural characteristics that lend themselves to various biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a spirocyclic structure, which is known for its unique three-dimensional conformation that can enhance binding interactions with biological targets. The IUPAC name describes its functional groups and structural elements, including the tert-butoxycarbonyl group that is commonly used in organic synthesis to protect amines.

PropertyValue
Molecular FormulaC13H21NO4
Molecular Weight241.31 g/mol
Purity≥95%
Storage TemperatureRoom Temperature

Synthesis Pathways

The synthesis of this compound has been achieved through various methodologies, emphasizing its accessibility for further research and application:

  • Conventional Organic Synthesis : Utilizing readily available starting materials, several synthetic routes have been developed, including annulation strategies that involve cyclopentane derivatives.
  • Catalytic Methods : Recent studies explore enantioselective approaches to synthesize derivatives of this compound, showcasing its versatility in drug development contexts.

The biological activity of this compound is primarily linked to its interaction with specific biological targets, particularly in the context of antiviral applications. For instance, it has been identified as a precursor in the synthesis of antiviral agents like ledipasvir, which targets the hepatitis C virus (HCV) by inhibiting non-structural protein 5A (NS5A) .

Therapeutic Applications

  • Antiviral Activity : The compound's derivatives have shown significant antiviral properties, particularly against HCV. The structural modifications facilitate enhanced potency and selectivity towards viral proteins.
  • Potential in Cancer Therapy : Preliminary studies suggest that azaspiro compounds may exhibit cytotoxic effects against various cancer cell lines, although detailed investigations are still required to elucidate these mechanisms.

Case Study 1: Antiviral Efficacy

In a study published in Molecules, researchers synthesized several derivatives of azaspiro compounds and assessed their antiviral activity against HCV. The results indicated that specific modifications to the spiro structure significantly enhanced antiviral potency at picomolar concentrations .

Case Study 2: Synthesis and Characterization

A recent publication detailed the efficient synthesis of this compound as part of a broader investigation into spirocyclic compounds for drug discovery. The research highlighted the compound's potential as a scaffold for developing novel therapeutics .

Q & A

Basic Question: What are the recommended synthetic routes for 5-(Tert-butoxycarbonyl)-5-azaspiro[3.4]octane-2-carboxylic acid?

Methodological Answer:
The synthesis typically involves a multi-step strategy:

  • Step 1 : Introduce the Boc (tert-butoxycarbonyl) protecting group to the amine moiety of the azaspiro precursor using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP or triethylamine .
  • Step 2 : Construct the spirocyclic core via a cyclization reaction. For example, a [3+2] cycloaddition or intramolecular nucleophilic substitution can be employed, depending on the starting material’s reactivity .
  • Step 3 : Carboxylic acid functionalization at the 2-position is achieved via hydrolysis of a nitrile or ester intermediate under acidic or basic conditions (e.g., HCl/EtOH or NaOH/H₂O) .
  • Critical Analysis : Monitor reaction progress using TLC or HPLC to avoid overprotection or side reactions.

Basic Question: How can the structure of this compound be confirmed post-synthesis?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Assign peaks for the Boc group (1.4 ppm for tert-butyl protons), spirocyclic protons (distinct splitting patterns due to rigidity), and carboxylic acid (broad ~12 ppm in ¹H NMR; ~170 ppm in ¹³C NMR) .
  • X-ray Crystallography : Resolve the spirocyclic geometry and confirm stereochemistry. For example, similar bicyclic systems in were resolved using single-crystal X-ray diffraction .
  • FT-IR : Verify the Boc group (C=O stretch at ~1680–1720 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) .

Advanced Question: How does the spirocyclic architecture influence its bioactivity in drug discovery?

Methodological Answer:
The spirocyclic core enhances conformational rigidity, which can improve target binding specificity and metabolic stability:

  • Conformational Analysis : Use molecular dynamics (MD) simulations to compare flexibility with non-spiro analogs. The spiro structure reduces entropy loss upon binding, as seen in related bicyclic systems .
  • SAR Studies : Modify the Boc group or carboxylic acid to assess changes in solubility and potency. For example, replacing Boc with acetyl may reduce steric hindrance but increase susceptibility to enzymatic degradation .
  • Case Study : highlights spiro compounds as enzyme inhibitors due to their ability to mimic transition states .

Advanced Question: What are the stability challenges of this compound under acidic conditions?

Methodological Answer:
The Boc group is acid-labile, necessitating careful handling:

  • Degradation Studies : Expose the compound to varying pH (e.g., 0.1 M HCl) and monitor decomposition via HPLC. The Boc group hydrolyzes to CO₂ and tert-butanol, leaving a free amine .
  • Mitigation Strategies : Use buffered solutions (pH 6–8) during storage. For in vivo studies, consider prodrug formulations (e.g., ester derivatives) to protect the carboxylic acid moiety .

Advanced Question: How can computational modeling optimize its reactivity in catalytic systems?

Methodological Answer:

  • DFT Calculations : Model the electronic effects of the Boc group and spirocyclic strain on reaction pathways. For example, calculate the energy barrier for nucleophilic attacks at the carboxylic acid .
  • Docking Studies : Predict interactions with biological targets (e.g., proteases) by simulating the compound’s binding pose in active sites .

Advanced Question: How to resolve contradictions in reported synthetic yields?

Methodological Answer:
Discrepancies may arise from divergent cyclization conditions:

  • Case Analysis : Compare yields from (spiro[2.4]heptane analog, 70% yield) and (spiro[2.5]octane analog, 55% yield). The larger ring size in the latter may reduce strain, slowing cyclization .
  • Optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd for cross-couplings) to improve efficiency.

Basic Question: What safety protocols are essential for handling this compound?

Methodological Answer:
Refer to GHS guidelines from and :

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Tert-butoxycarbonyl)-5-azaspiro[3.4]octane-2-carboxylic acid
Reactant of Route 2
5-(Tert-butoxycarbonyl)-5-azaspiro[3.4]octane-2-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.